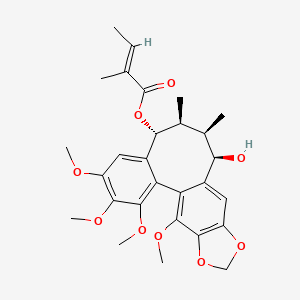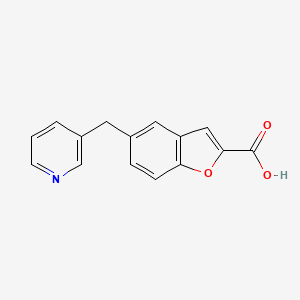
呋格雷特
描述
Synthesis Analysis
Furegrelate is a synthetic compound that cannot be synthesized by the human body . Several pathways were proposed for the synthesis of Furegrelate sodium salt and related compounds .Molecular Structure Analysis
The molecular formula of Furegrelate is C15H11NO3 . It has a molar mass of 253.257 g·mol−1 .Chemical Reactions Analysis
Furegrelate is known to have an inhibiting effect on the synthesis of Thromboxane A2 . This compound is known for platelet aggregation and vasoconstricting properties .Physical And Chemical Properties Analysis
Furegrelate has a melting point of 229–230 °C (444–446 °F) . Its solubility in water is less than 15 mg/mL at 20 °C .科学研究应用
增强神经胶质瘤细胞的放射敏感性
作为血栓素合酶的特异性抑制剂,呋格雷特已被证明对人神经胶质瘤细胞对 γ 射线的敏感性有显着影响。它增强了 γ 射线在体外诱导的神经胶质瘤细胞的死亡反应,并使实验性神经胶质瘤对体内放射治疗敏感。这表明其在提高放射疗法治疗神经胶质瘤的疗效方面的潜在效用 (Schauff 等,2009)。
调节卵巢切除大鼠中的前列腺素形成
在涉及卵巢切除大鼠的研究中,呋格雷特表现出调节各种前列腺素形成的能力,例如血栓素 A2 (TXA2)、前列腺素 (PG) I2 等。这些发现与了解卵巢功能如何影响这些物质的释放相关,可能影响大鼠主动脉中一氧化氮的释放和乙酰胆碱诱导的舒张 (Martorell 等,2009)。
研究对新生仔猪肺动脉高压的影响
呋格雷特已因其对新生仔猪模型中肺动脉高压 (PAH) 发展的影响而受到研究。研究发现,当口服呋格雷特时,它通过保持肺血管结构的完整性来抑制缺氧诱导的 PAH 的发展。这突出了其在患有 PAH 的儿科患者中的潜在治疗效果 (Hirenallur-S 等,2012)。
对去势大鼠血栓素 A2 的影响
在去势大鼠中研究了呋格雷特在影响血栓素 A2 (TXA2) 释放及其对电场刺激诱导反应的影响中的作用。研究表明,内源性雄性性激素的缺乏增加了非内皮 TXA2 释放,并通过涉及一氧化氮和前列腺素 I2 系统的机制调节内源性 TXA2 对反应的影响 (del Campo 等,2008)。
肾功能和血管反应的潜力
在大鼠血管紧张素 II 输注后对呋格雷特对肾血浆流量的研究表明,呋格雷特减弱了肾血管收缩,可能是通过增强血管舒张前列腺素的形成。这项研究突出了呋格雷特在调节肾功能和生理环境中的血管反应方面的潜在作用 (Kaushal & Wilson,1990)。
作用机制
属性
IUPAC Name |
5-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-15(18)14-8-12-7-10(3-4-13(12)19-14)6-11-2-1-5-16-9-11/h1-5,7-9H,6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWFITPGPFLBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046960 | |
| Record name | Furegrelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furegrelate | |
CAS RN |
85666-24-6 | |
| Record name | Furegrelate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085666246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furegrelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUREGRELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX4D9BZA6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Furegrelate?
A1: Furegrelate acts as a selective inhibitor of thromboxane A2 (TxA2) synthase. []
Q2: How does Furegrelate exert its effects on the cardiovascular system?
A2: Furegrelate selectively blocks the conversion of prostaglandin H2 (PGH2) to TxA2 by inhibiting TxA2 synthase. [, ] Because TxA2 is a potent vasoconstrictor and promotes platelet aggregation, Furegrelate indirectly promotes vasodilation and reduces platelet aggregation. [, , , ]
Q3: Does Furegrelate influence the production of other prostanoids?
A3: Yes, by inhibiting TxA2 synthase, Furegrelate can shift arachidonic acid metabolism towards the production of other prostaglandins, such as the vasodilator prostacyclin (PGI2). [, , ]
Q4: Does the presence or absence of endothelium affect Furegrelate's actions?
A4: The presence or absence of endothelium can influence Furegrelate's effects. Studies have shown that Furegrelate can attenuate both endothelium-dependent and -independent contractions induced by various agents, suggesting multiple sites of action. [, , , , ]
Q5: What is the molecular formula and weight of Furegrelate?
A5: Furegrelate, also known as 5-(3-pyridinylmethyl)-2-benzofurancarboxylic acid, sodium salt, has the molecular formula C15H10NO3.Na and a molecular weight of 275.23 g/mol. [, ]
Q6: Is there information about Furegrelate’s stability under various conditions?
A6: While specific data on material compatibility is limited in the provided research, studies show Furegrelate is primarily eliminated renally, with approximately 70% excreted as the parent compound in dogs. [] This suggests a degree of stability in biological systems.
Q7: Does Furegrelate function as a catalyst in any known reactions?
A7: No, Furegrelate functions as an enzyme inhibitor, specifically targeting thromboxane A2 synthase. It does not possess catalytic properties.
Q8: Have there been any computational studies on Furegrelate?
A8: While the provided research does not offer specific details on computational modeling of Furegrelate, it does highlight structure-activity relationships. These relationships form the basis for QSAR models and suggest opportunities for computational investigations.
Q9: How do modifications to the Furegrelate structure impact its activity?
A9: Research indicates that substitutions on the benzofuran ring of Furegrelate cause minor changes in potency. [, ] Modifying the carboxylic acid group leads to a moderate reduction in potency, whereas changes to the pyridine ring drastically reduce its ability to inhibit TxA2 synthase. [, ]
Q10: Are there specific SHE regulations regarding Furegrelate?
A10: The provided research focuses on the pharmacological properties and preclinical investigations of Furegrelate. Information on SHE regulations falls outside the scope of these studies.
Q11: What is known about the absorption and distribution of Furegrelate?
A12: Studies in dogs reveal Furegrelate is well-absorbed orally, reaching peak plasma concentration (Tmax) in approximately 1 hour. [] Distribution kinetics are not extensively detailed in the provided research.
Q12: How is Furegrelate metabolized and eliminated from the body?
A13: Furegrelate shows limited metabolism and is primarily eliminated through renal excretion as the parent compound. [, ] In dogs, studies show a circulating half-life of 3.5 to 5 hours. []
Q13: Does Furegrelate affect bleeding time?
A14: Studies in rats and mice indicate that Furegrelate, even at doses that effectively inhibit TxA2 synthesis and platelet aggregation, does not significantly alter bleeding time. [, ]
Q14: What models have been used to study the efficacy of Furegrelate?
A14: Researchers have employed various in vitro and in vivo models to investigate Furegrelate’s effects, including:
- Isolated blood vessels: Aortic rings and mesenteric arteries from rats [, , , , , , , , , , ], rabbit pulmonary arteries [], and bovine cerebral arteries [] have been used to assess vasoconstriction and vasodilation.
- Platelet aggregation assays: Both washed platelets and platelet-rich plasma from rats and humans have been used to evaluate Furegrelate’s impact on platelet aggregation induced by various agonists, including collagen, ADP, and U46619 (a TxA2 analog). [, , , ]
- Animal models of disease:
- Hypertension: Spontaneously hypertensive rats (SHRs) have been utilized to investigate the role of Furegrelate in hypertension-related vascular dysfunction. [, , , , ]
- Pulmonary embolism: Rat models of pulmonary embolism have been employed to assess the impact of Furegrelate on pulmonary gas exchange and heart function. []
- Glomerulonephritis: Rat models of glomerulonephritis have been used to evaluate the effects of Furegrelate on glomerular filtration rate, proteinuria, and thromboxane A2 receptor expression. [, ]
- Arterial thrombosis: A rat model involving ferric chloride-induced thrombosis of the abdominal aorta has been used to determine the antithrombotic effects of Furegrelate. []
- Tumor metastasis: Mouse models of lung metastasis using Lewis lung carcinoma and B16a cells have been used to study the impact of Furegrelate on tumor angiogenesis and metastasis. [, ]
- Liver cirrhosis: Rat models of liver cirrhosis have been used to study the effects of Furegrelate on portal hypertension and the hepatic microcirculation. [, ]
- Cell Culture: Human glioma cells and astrocytes have been used to study the effects of Furegrelate on cell migration, apoptosis, and gene expression. [, , ]
Q15: Does Furegrelate demonstrate efficacy in reducing blood pressure in hypertensive animal models?
A16: While Furegrelate can attenuate vasoconstriction in isolated vessels from hypertensive animals, the research provided does not offer conclusive evidence that it directly reduces blood pressure in these models. [, , , , , ] Further investigations are needed to determine its antihypertensive potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



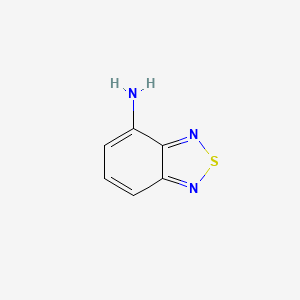

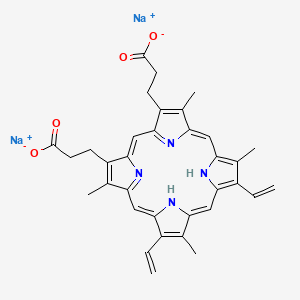

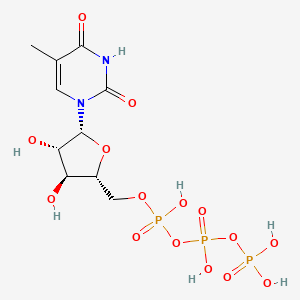

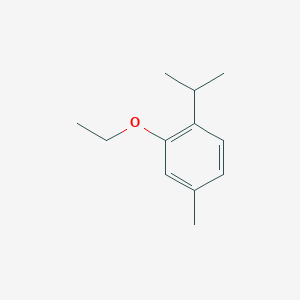


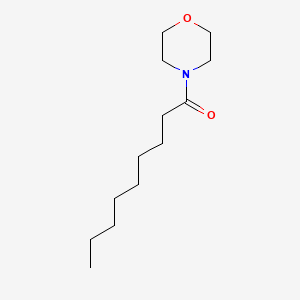

![10,13-dimethyl-17-(5-propan-2-ylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1210213.png)

